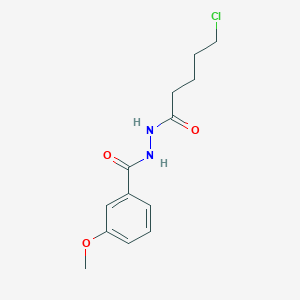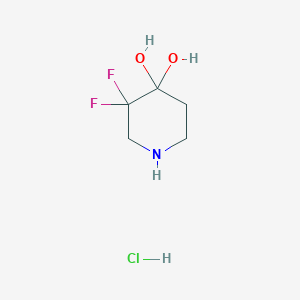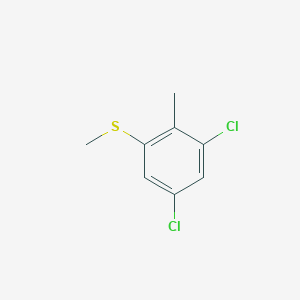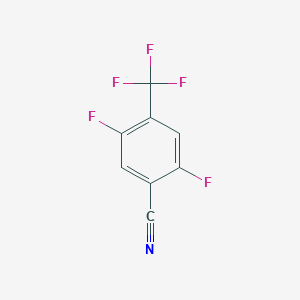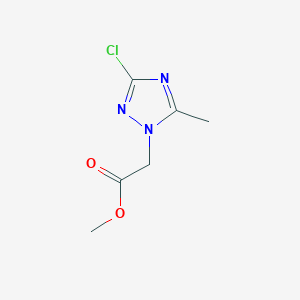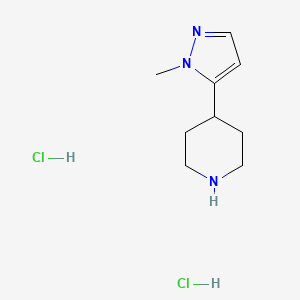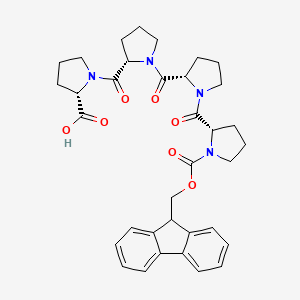
Fmoc-Pro-Pro-Pro-Pro-OH
Descripción general
Descripción
Fmoc-Pro-Pro-Pro-Pro-OH is a peptide derivative with the following characteristics:
- Empirical Formula : C₂₅H₂₆N₂O₅
- Molecular Weight : 434.48 g/mol
- Chemical Structure : It consists of four consecutive proline (Pro) amino acids, each protected by an Fmoc (9-fluorenylmethoxycarbonyl) group.
- Synonym : N-(9-Fluorenylmethoxycarbonyl)-L-proline
Synthesis Analysis
The synthesis of **F
Aplicaciones Científicas De Investigación
- Scientific Field : Biochemistry and Peptide Synthesis .
- Summary of the Application : Fmoc-protected amino acids are widely used in the field of peptide synthesis. They are used as building blocks in the creation of complex peptide chains. The Fmoc group serves as a protective group for the amino acids during the synthesis process, preventing unwanted side reactions .
- Methods of Application or Experimental Procedures : The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The Fmoc group is then removed by a base, usually piperidine, to allow the next amino acid in the sequence to be added .
- .
While specific applications of “Fmoc-Pro-Pro-Pro-Pro-OH” are not readily available, Fmoc-protected dipeptides like “Fmoc-Pro-Pro-OH” are also used in peptide synthesis . Here’s a general overview:
- Scientific Field : Biochemistry and Peptide Synthesis .
- Summary of the Application : Fmoc-protected dipeptides are used as building blocks in peptide synthesis. They can help in the creation of longer peptide chains, and can also be used to introduce specific sequences into a peptide .
- Methods of Application or Experimental Procedures : The methods of application are similar to those of Fmoc-protected amino acids. The Fmoc group is introduced to the amino acids, and then removed by a base, usually piperidine, to allow the next amino acid or peptide in the sequence to be added .
- Results or Outcomes : The use of Fmoc-protected dipeptides can increase the efficiency of peptide synthesis, as they allow for the introduction of specific sequences into a peptide with a single coupling step .
-
Scientific Field : Analytical Chemistry .
- Summary of the Application : Fmoc-protected amino acids and dipeptides can be used as standards in analytical chemistry. They can be used to calibrate instruments, validate methods, and ensure the accuracy of results .
- Methods of Application or Experimental Procedures : The Fmoc-protected compound is typically dissolved in a suitable solvent and then used to calibrate the instrument or validate the method .
- Results or Outcomes : The use of Fmoc-protected compounds as standards can help ensure the accuracy and reliability of analytical results .
-
Scientific Field : Medicinal Chemistry .
- Summary of the Application : Fmoc-protected amino acids and dipeptides can be used in the synthesis of peptide-based drugs . These drugs can have a wide range of therapeutic applications, from cancer treatment to pain management .
- Methods of Application or Experimental Procedures : The Fmoc-protected compound is used as a building block in the synthesis of the drug. The Fmoc group is removed during the synthesis process to reveal the active peptide .
- Results or Outcomes : The use of Fmoc-protected compounds in drug synthesis can lead to the development of new and effective therapeutics .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44)/t27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZYEHJQJDKNHB-KRCBVYEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCC[C@H]7C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Pro-Pro-Pro-Pro-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



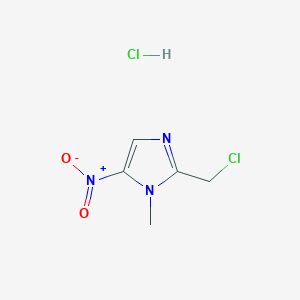
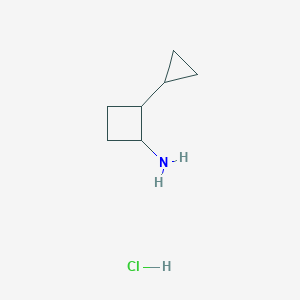
![Spiro[3.4]octan-1-amine hydrochloride](/img/structure/B1458754.png)
![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)
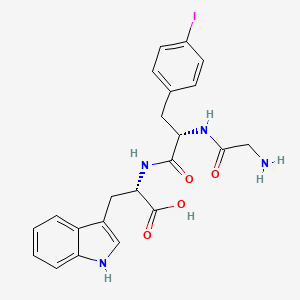
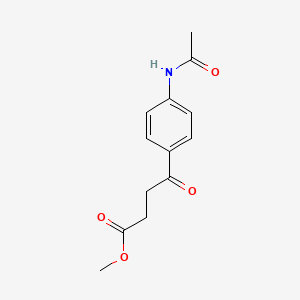
![3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458759.png)
